Nebivolol

Catalog No.
S592434
CAS No.
99200-09-6
M.F
C22H25F2NO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nebivolol

CAS Number

99200-09-6

Product Name

Nebivolol

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2

InChI Key

KOHIRBRYDXPAMZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

solubility

0.091g/100mL
4.03e-02 g/L

Synonyms

67555, R, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol, Bystolic, Hydrochloride, Nebivolol, Lobivon, Nebilet, nebivolol, nebivolol hydrochloride, R 67555, R-67555, R67555, Silostar

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Antihypertensive Effects:

Nebivolol is primarily studied for its antihypertensive effects, meaning its ability to lower blood pressure. Its effectiveness in treating essential hypertension (high blood pressure with no identifiable underlying cause) has been established through numerous studies. Nebivolol demonstrably reduces both systolic and diastolic blood pressure in patients with mild to moderate hypertension [, ].

Mechanism of Action:

Nebivolol's antihypertensive action is attributed to a combination of mechanisms. It functions as a beta-1 adrenergic receptor blocker, which directly reduces the heart rate and force of contraction, leading to decreased blood pressure []. Additionally, nebivolol exhibits vasodilatory properties, meaning it relaxes blood vessels, further contributing to its blood pressure lowering effects. This vasodilation may be linked to increased production of nitric oxide (NO) by the endothelium, the inner lining of blood vessels [].

Additional Benefits:

Beyond its core function of lowering blood pressure, research suggests nebivolol may offer other potential benefits. Some studies show nebivolol may improve endothelial function in patients with heart failure, potentially contributing to improved cardiovascular health []. Additionally, nebivolol treatment has been associated with a reduction in cardiovascular events such as heart attack and stroke in patients with chronic heart failure []. However, further investigation is needed to fully understand these potential benefits.

Nebivolol is a selective beta-1 adrenergic receptor antagonist, primarily used for the treatment of hypertension and heart failure. It is unique among beta-blockers due to its ability to induce vasodilation, which is mediated by the stimulation of nitric oxide synthase in the vascular endothelium. This action not only lowers blood pressure but also improves endothelial function, making it particularly beneficial for patients with endothelial dysfunction. Nebivolol exists as a racemic mixture of two enantiomers: L-nebivolol, which exhibits beta-blocking activity, and D-nebivolol, which has vasodilatory effects without significant beta-adrenergic activity .

Nebivolol's primary mechanism of action involves competitively blocking beta-adrenergic receptors in the heart. This reduces the heart rate and contractility, leading to a decrease in blood pressure []. Additionally, Nebivolol is thought to stimulate the production of nitric oxide, a vasodilator that relaxes blood vessels and further lowers blood pressure [].

Involving nebivolol include its metabolism in the liver, where it undergoes glucuronidation and hydroxylation via the cytochrome P450 enzyme CYP2D6. The metabolic pathway results in both active and inactive metabolites. Notably, the active hydroxylated metabolite (4-OH-nebivolol) contributes to its pharmacological effects. The chemical formula for nebivolol is C22H25F2NO4, with a molar mass of approximately 405.44 g/mol .

Nebivolol exhibits multiple biological activities:

  • Beta-1 Receptor Antagonism: Primarily blocks beta-1 adrenergic receptors in the heart, leading to decreased heart rate and contractility.
  • Nitric Oxide Production: Stimulates endothelial nitric oxide synthase, resulting in increased nitric oxide production and subsequent vasodilation.
  • Cardiovascular Benefits: Reduces systemic vascular resistance and improves arterial flexibility, making it effective in managing hypertension .

The synthesis of nebivolol involves several key steps:

  • Formation of the Core Structure: The initial step typically includes the creation of a substituted phenolic compound.
  • Chiral Resolution: The racemic mixture is often resolved to isolate the desired enantiomers.
  • Functionalization: Subsequent reactions introduce necessary functional groups, such as fluorine and hydroxyl groups.
  • Final Coupling: The final product is obtained through coupling reactions that yield the complete nebivolol structure .

Nebivolol is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Nebivolol is indicated for chronic heart failure due to its favorable effects on cardiac output and vascular resistance.
  • Improvement of Endothelial Function: Its unique mechanism of action makes it suitable for patients with conditions like diabetes or peripheral vascular disease, where endothelial dysfunction is prevalent .

Nebivolol has been studied for its interactions with various drugs:

  • CYP2D6 Inhibitors: Co-administration with inhibitors of CYP2D6 can increase nebivolol levels, necessitating dose adjustments.
  • Other Antihypertensives: It may enhance the hypotensive effects when used with other blood pressure medications.
  • Adverse Drug Reactions: Potential interactions can lead to bradycardia or hypotension when combined with other agents affecting heart rate or blood pressure .

Several compounds share similarities with nebivolol in terms of their pharmacological properties:

Compound NameMechanism of ActionUnique Features
CarvedilolNon-selective beta blockerAlpha-1 adrenergic receptor antagonist activity
LabetalolNon-selective beta blockerDual action as a beta blocker and alpha antagonist
AtenololSelective beta-1 blockerLess vasodilatory effect compared to nebivolol
MetoprololSelective beta-1 blockerPrimarily affects heart rate without vasodilation
BisoprololSelective beta-1 blockerSimilar cardiovascular benefits but less nitric oxide effect

Nebivolol stands out due to its unique ability to stimulate nitric oxide production, enhancing endothelial function while providing effective heart rate control .

Nebivolol possesses the molecular formula C22H25F2NO4, with a molecular weight of 405.44 g/mol [1] [4]. The compound features a unique chemical architecture characterized by four distinct chiral centers, making it structurally complex compared to many other pharmaceutical compounds [6] [15]. The constitutional analysis reveals that nebivolol contains four rings, three hydrogen bond donors, and five hydrogen bond acceptors, contributing to its specific physicochemical properties and receptor interactions [4] [5].

The molecular structure of nebivolol is characterized by two fluorochroman ring systems connected by an iminodialcohol bridge [1] [4]. Specifically, it is classified as 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol], highlighting its distinctive structural elements [4]. This arrangement creates a symmetrical configuration developing from a central nitrogen atom, which serves as a key structural feature distinguishing nebivolol from other compounds in its class [16].

The following table presents the key molecular properties of nebivolol:

PropertyValue
Molecular FormulaC22H25F2NO4
Molecular Weight405.44 g/mol
Number of Chiral Centers4
Number of Hydrogen Bond Donors3
Number of Hydrogen Bond Acceptors5
Number of Rotatable Bonds6
Number of Rings4

Stereochemical Configuration and Isomeric Distribution

RSSS and SRRR Diastereomers

Nebivolol exhibits remarkable stereochemical complexity due to its four chiral centers, resulting in two primary diastereomers: d-nebivolol with SRRR configuration and l-nebivolol with RSSS configuration [6] [15]. These stereoisomers possess distinct pharmacological profiles despite their structural similarity [16]. The d-nebivolol (SRRR) isomer is primarily responsible for the selective beta-1 adrenergic receptor antagonism, while the l-nebivolol (RSSS) isomer contributes predominantly to nitric oxide-mediated vasodilation effects [12] [16].

The stereochemical configuration of nebivolol is particularly noteworthy because it diverges from the typical pattern observed in other beta-blockers [6]. While most beta-blockers with a hydroxypropanolamine substructure exhibit cardiac antihypertensive activity in the S-enantiomer at the hydroxy group, nebivolol uniquely demonstrates this activity in the R-enantiomer [15]. This stereochemical distinction is attributed to the increased rigidity of the molecular structure, as two of the four chiral centers in nebivolol are incorporated within ring structures [6] [15].

The following table summarizes the key characteristics of the two primary diastereomers of nebivolol:

StereoisomerConfigurationPrimary ActivityPharmacological Effect
d-NebivololSRRRBeta-1 selective antagonismDecreases heart rate and cardiac output
l-NebivololRSSSNitric oxide-mediated vasodilationPromotes vasodilation and reduces peripheral resistance

Racemic Mixture Composition

Nebivolol is formulated and marketed as a racemic mixture containing equal proportions of d-nebivolol (SRRR) and l-nebivolol (RSSS) diastereomers [7] [15]. This 1:1 racemic combination is intentional, as the two stereoisomers act synergistically to produce the desired therapeutic effects [16]. The racemic nature of nebivolol is critical to its overall pharmacological profile, as neither stereoisomer alone would provide the complete spectrum of beneficial effects observed with the combined formulation [12] [16].

Research has demonstrated that the racemic mixture exhibits unique crystallization behavior, which facilitates the production of a perfect racemate even when one enantiomer is present in significant excess (10-20%) [13]. This property is advantageous during manufacturing, as it allows for the almost complete removal of unwanted isomers of nebivolol that might be produced due to diastereomeric impurities in starting materials [13].

The racemic composition of nebivolol contributes to its distinctive pharmacological profile, where the d-isomer primarily influences heart rate while both isomers contribute synergistically to blood pressure reduction [16]. This complementary action results in pronounced and sustained blood pressure reduction comparable to conventional beta-blockers at high doses, but with potentially fewer undesirable effects [16].

Structural Comparisons with Other Beta-Blockers

Nebivolol possesses a unique chemical structure that fundamentally differs from other beta-blockers, most of which are derived from the propranolol structure [12]. The distinctive feature of nebivolol is its fluorochroman ring system, which contrasts with the naphthalene core of propranolol, the methoxyethyl group of metoprolol, the acetamide group of atenolol, the phenoxyethanol group of bisoprolol, and the carbazole core of carvedilol [9] [12].

The molecular weight of nebivolol (405.44 g/mol) is significantly higher than most traditional beta-blockers such as propranolol (259.34 g/mol), metoprolol (267.36 g/mol), and atenolol (266.34 g/mol) [9]. This higher molecular weight is comparable only to carvedilol (406.47 g/mol) among commonly used beta-blockers [9] [8].

Nebivolol demonstrates exceptionally high selectivity for beta-1 adrenergic receptors, with a 321-fold higher affinity for human cardiac beta-1 receptors versus beta-2 receptors, making it more selective than any other agent in its class [8]. Specifically, nebivolol is 3.5 times more beta-1 adrenoreceptor selective than bisoprolol, which is also classified as a highly selective beta-1 blocker [8].

The following table provides a comparative analysis of nebivolol with other beta-blockers:

Beta BlockerMolecular FormulaMolecular Weight (g/mol)SelectivityStructural Features
NebivololC22H25F2NO4405.44Beta-1 (highly selective)Fluorochroman rings
PropranololC16H21NO2259.34Non-selectiveNaphthalene core
MetoprololC15H25NO3267.36Beta-1 (selective)Methoxyethyl group
AtenololC14H22N2O3266.34Beta-1 (selective)Acetamide group
BisoprololC18H31NO4325.45Beta-1 (highly selective)Phenoxyethanol group
CarvedilolC24H26N2O4406.47Non-selective (alpha-1, beta-1, beta-2)Carbazole core

Hydrochloride Salt Formation and Properties

Nebivolol is commonly formulated as its hydrochloride salt (nebivolol hydrochloride) for pharmaceutical applications, with the chemical formula C22H25F2NO4·HCl and a molecular weight of 441.9 g/mol [2] [3]. The formation of the hydrochloride salt enhances the stability and solubility characteristics of nebivolol, making it more suitable for pharmaceutical formulation and administration [10] [13].

The process of hydrochloride salt formation typically involves the reaction of nebivolol base with hydrochloric acid under controlled conditions [10]. In one documented method, the reaction mixture is maintained at 0° to 5°C for 1.5 hours until completion, followed by pH adjustment to 2.0 with concentrated hydrochloric acid at 15° to 20°C [10]. The resulting nebivolol hydrochloride appears as a white to almost white powder with specific solubility characteristics [2] [17].

Nebivolol hydrochloride demonstrates variable solubility in different solvents: it is soluble in methanol and dimethylsulfoxide, sparingly soluble in ethanol and propylene glycol, and very slightly soluble in water [2] [17]. These solubility properties influence the pharmaceutical formulation strategies employed for nebivolol hydrochloride-containing products [10].

The following table summarizes the key properties of nebivolol hydrochloride:

PropertyValue
Chemical FormulaC22H25F2NO4·HCl
Molecular Weight441.9 g/mol
AppearanceWhite to almost white powder
Solubility in MethanolSoluble
Solubility in WaterVery slightly soluble
Solubility in EthanolSparingly soluble
Solubility in DMSOSoluble
Melting Point~227°C (with decomposition)

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

405.17516460 g/mol

Monoisotopic Mass

405.17516460 g/mol

Heavy Atom Count

29

LogP

4.183
4.04 (LogP)

Melting Point

223.0-228.0

UNII

030Y90569U

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nebivolol is indicated to treat hypertension.

Livertox Summary

Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Mechanism of Action

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

118457-14-0
99200-09-6

Absorption Distribution and Excretion

The absorption of nebivolol is not affected by food. Nebivolol has a Tmax of 1.5-4 hours. Bioavailability can range from 12-96% for extensive to poor CYP2D6 metabolizers. For a 20mg dose, d-nebivolol has a Cmax of 2.75±1.55ng/mL, l-nebivolol has a Cmax of 5.29±2.06ng/mL, both enantiomers have a Cmax of 8.02±3.47ng/mL, and nebivolol glucuronides have a Cmax of 68.34±44.68ng/mL. For a 20mg dose, d-nebivolol has an AUC of 13.78±15.27ng\*h/mL, l-nebivolol has an AUC of 27.72±15.32ng\*h/mL, both enantiomers have an AUC of 41.50±29.76ng\*h/mL, and nebivolol glucuronides have an AUC of 396.78±297.94ng\*h/mL.
In extensive CYP2D6 metabolizers, 38% is eliminated in the urine and 44% in the feces. In poor CYP2D6 metabolizers, 67% is eliminated in the urine and 13% in the feces. <1% of a dose is excreted as the unmetabolized drug.
For a 20mg dose, d-nebivolol has an apparent volume of distribution of 10,290.81±3911.72L, l-nebivolol has an apparent volume of distribution of 8,066.66±4,055.50L, and both enantiomers together have a volume of distribution of 10,423.42±6796.50L.
For a 20mg dose, the clearance of d-nebivolol is 1241.63±749.77L/h, l-nebivolol is 435.53±180.93L/h, and both enantiomers is 635.31±300.25L/h.

Metabolism Metabolites

Nebivolol is metabolized mainly by glucuronidation and CYP2D6 mediated hydroxylation. Metabolism involves n-dealkylation, hydroxylation, oxidation, and glucuronidation. Aromatic hydroxyl and acyclic oxide metabolites are active, while n-dealkylated and glucuronides are inactive.

Wikipedia

Nebivolol
Punicic_acid

Biological Half Life

d-nebivolol has a half life of 12 hours in CYP2D6 extensive metabolizers and 19 hours in poor metabolizers.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
Gielen W, Cleophas TJ, Agrawal R: Nebivolol: a review of its clinical and pharmacological characteristics. Int J Clin Pharmacol Ther. 2006 Aug;44(8):344-57. [PMID:16961165]
De Cree J, Cobo C, Geukens H, Verhaegen H: Comparison of the subacute hemodynamic effects of atenolol, propranolol, pindolol, and nebivolol. Angiology. 1990 Feb;41(2):95-105. doi: 10.1177/000331979004100202. [PMID:1968323]
Van de Water A, Janssens W, Van Neuten J, Xhonneux R, De Cree J, Verhaegen H, Reneman RS, Janssen PA: Pharmacological and hemodynamic profile of nebivolol, a chemically novel, potent, and selective beta 1-adrenergic antagonist. J Cardiovasc Pharmacol. 1988 May;11(5):552-63. doi: 10.1097/00005344-198805000-00007. [PMID:2455841]
Fongemie J, Felix-Getzik E: A Review of Nebivolol Pharmacology and Clinical Evidence. Drugs. 2015 Aug;75(12):1349-71. doi: 10.1007/s40265-015-0435-5. [PMID:26177892]
Giles TD, Cockcroft JR, Pitt B, Jakate A, Wright HM: Rationale for nebivolol/valsartan combination for hypertension: review of preclinical and clinical data. J Hypertens. 2017 Sep;35(9):1758-1767. doi: 10.1097/HJH.0000000000001412. [PMID:28509722]
Chen CL, Desai-Krieger D, Ortiz S, Kerolous M, Wright HM, Ghahramani P: A Single-Center, Open-Label, 3-Way Crossover Trial to Determine the Pharmacokinetic and Pharmacodynamic Interaction Between Nebivolol and Valsartan in Healthy Volunteers at Steady State. Am J Ther. 2015 Sep-Oct;22(5):e130-40. doi: 10.1097/MJT.0000000000000247. [PMID:25853236]
Briciu C, Neag M, Muntean D, Bocsan C, Buzoianu A, Antonescu O, Gheldiu AM, Achim M, Popa A, Vlase L: Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers. Clujul Med. 2015;88(2):208-13. doi: 10.15386/cjmed-395. Epub 2015 Apr 15. [PMID:26528073]
FDA Approved Drug Products: Nebivolol Tablets
FDA Approved Drug Products: Nebivolol and Valsartan Tablets

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